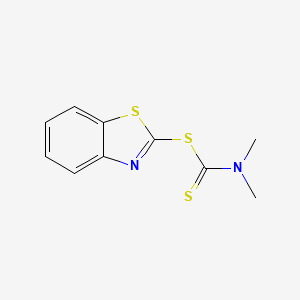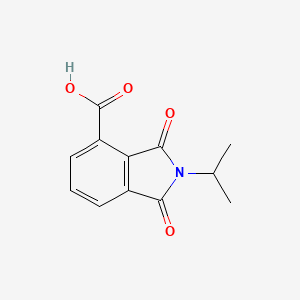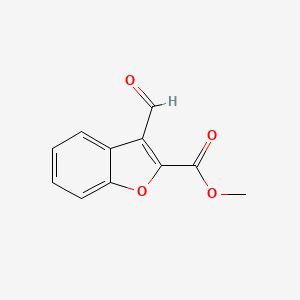
Methyl 3-formylbenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Friedel-Crafts acylation of a phenol derivative followed by cyclization to form the benzofuran ring. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the benzofuran derivative with DMF and POCl3 .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of complex benzofuran structures with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-formylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Methyl 3-carboxybenzofuran-2-carboxylate.
Reduction: Methyl 3-hydroxymethylbenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 3-formylbenzofuran-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-formylbenzofuran-2-carboxylate is primarily related to its ability to interact with biological targets through its formyl and carboxylate groups. These functional groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The benzofuran core can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological activity .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound with a simpler structure and less specific biological activity.
Methyl 6-bromo-5-fluoro-3-formylbenzofuran-2-carboxylate: A halogenated derivative with potentially enhanced biological activity due to the presence of bromine and fluorine atoms.
3-Methanone-6-substituted-benzofuran derivatives: Compounds with varied substituents at the 6-position, showing different biological activities.
Uniqueness: Methyl 3-formylbenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both formyl and carboxylate groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H8O4 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
methyl 3-formyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H8O4/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-6H,1H3 |
Clé InChI |
ORRPSNPLFLAVHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC=CC=C2O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


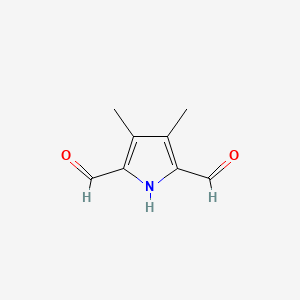
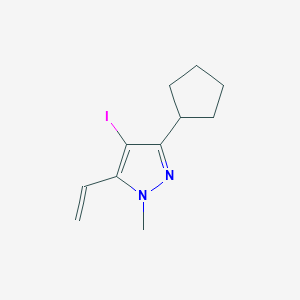
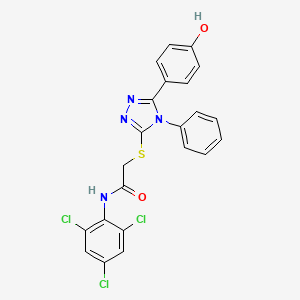
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
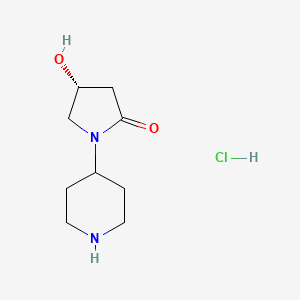
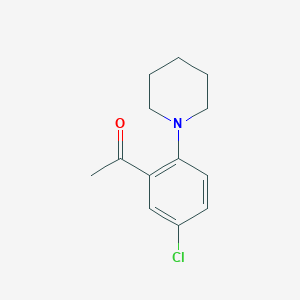
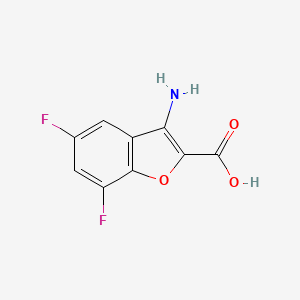
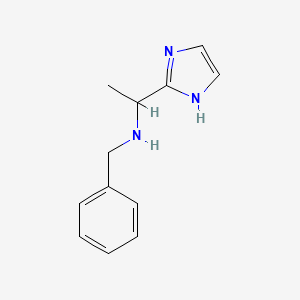

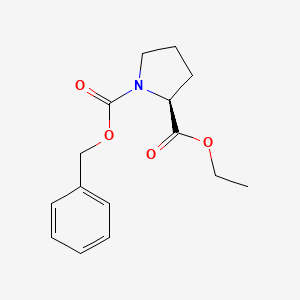
![2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)
